molecular formula C12H16O2 B8752048 1-(4-Methoxy-2,3-dimethylphenyl)propan-1-one CAS No. 90852-26-9

1-(4-Methoxy-2,3-dimethylphenyl)propan-1-one

Cat. No. B8752048
M. Wt: 192.25 g/mol
InChI Key: DQABROSRCIKREU-UHFFFAOYSA-N
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Patent
US04528299

Procedure details

To a stirred solution of 2,3-dimethylanisole (197.0 g) and propionyl chloride (147.0 g) in carbon disulfide (700 ml) is added anhydrous aluminum chloride (232.0 g) at 5°-10° C. over a period of 1.5 hours. Stirring is continued for 2 hours under cooling and additional 3 hours at room temperature. The reaction mixture is poured onto crushed ice--concentrated hydrochloric acid with stirring. The mixture is extracted with chloroform and the chloroform solution is washed successively with water, dilute sodium bicarbonate solution and water and then dried over anhydrous sodium sulfate. After removal of the solvent by evaporation, the residue is distilled at 121°-126° C. (1-2 mmHg) to give the title compound (255.0 g), which is crystallized from n-hexane, m.p. 39°-40° C.
Quantity
197 g
Type
reactant
Reaction Step One
Quantity
147 g
Type
reactant
Reaction Step One
Quantity
232 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][C:3]=1[O:9][CH3:10].[C:11](Cl)(=[O:14])[CH2:12][CH3:13].[Cl-].[Al+3].[Cl-].[Cl-].Cl>C(=S)=S>[CH3:8][C:7]1[C:2]([CH3:1])=[C:3]([O:9][CH3:10])[CH:4]=[CH:5][C:6]=1[C:11](=[O:14])[CH2:12][CH3:13] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
197 g
Type
reactant
Smiles
CC1=C(C=CC=C1C)OC
Name
Quantity
147 g
Type
reactant
Smiles
C(CC)(=O)Cl
Name
Quantity
232 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
700 mL
Type
solvent
Smiles
C(=S)=S
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture is poured
CUSTOM
Type
CUSTOM
Details
onto crushed ice
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with chloroform
WASH
Type
WASH
Details
the chloroform solution is washed successively with water, dilute sodium bicarbonate solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
After removal of the solvent
CUSTOM
Type
CUSTOM
Details
by evaporation
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled at 121°-126° C. (1-2 mmHg)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=C(C=CC(=C1C)OC)C(CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 255 g
YIELD: CALCULATEDPERCENTYIELD 91.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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